1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one
CAS No.: 14847-35-9
Cat. No.: VC20992160
Molecular Formula: C12H9NO2
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one - 14847-35-9](/images/no_structure.jpg)
Specification
CAS No. | 14847-35-9 |
---|---|
Molecular Formula | C12H9NO2 |
Molecular Weight | 199.2 g/mol |
IUPAC Name | 1H-benzo[f][1,4]benzoxazin-2-one |
Standard InChI | InChI=1S/C12H9NO2/c14-11-7-15-10-6-5-8-3-1-2-4-9(8)12(10)13-11/h1-6H,7H2,(H,13,14) |
Standard InChI Key | PWEJJSREWZMHGC-UHFFFAOYSA-N |
SMILES | C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32 |
Canonical SMILES | C1C(=O)NC2=C(O1)C=CC3=CC=CC=C32 |
Introduction
1H-Naphth[2,1-b]14oxazin-2(3H)-one is a bicyclic compound featuring a fused ring system that combines a naphthalene core with an oxazine ring. This compound belongs to the class of oxazine derivatives, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis Methods
The synthesis of 1H-Naphth[2,1-b] oxazin-2(3H)-one can be achieved through various methods. A common approach involves the condensation reaction of β-naphthol with primary amines and formaldehyde in the presence of a catalyst.
Eco-Friendly Synthesis:
A notable method involves using an eco-friendly catalyst based on iron oxide supported on almond shells for a one-pot synthesis. This method offers advantages such as simplicity, high yield, and environmental friendliness.
Method | Description | Advantages |
---|---|---|
Condensation Reaction | Uses β-naphthol with primary amines and formaldehyde under catalysis | Traditional approach |
Eco-Friendly Catalyst | Utilizes iron oxide supported on almond shells for one-pot synthesis | High yield, environmentally friendly |
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of synthesized compounds.
Biological Activities and Applications
Research indicates that modifications to the oxazine structure can significantly alter its biological activity, making it a target for drug design studies.
Potential Applications:
These compounds have potential applications spanning several fields due to their diverse biological activities:
Fields:
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Pharmaceuticals: Due to its ability to interact at the molecular level leading to various biological effects.
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Materials Science: For developing new materials with specific properties.
Ongoing research continues to explore new applications by synthesizing related derivatives that could enhance efficacy or utility across these fields.
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